molecular formula C8H7F3N2O2 B12435214 N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine

N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B12435214
M. Wt: 220.15 g/mol
InChI Key: GDEBBTWHSBXNJB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature Guidelines

The International Union of Pure and Applied Chemistry (IUPAC) name N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine is derived through a hierarchical prioritization of functional groups and substituents. The parent structure is the imidazoline ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The term 4,5-dihydro-1H-imidazole indicates partial saturation at the 4 and 5 positions, reducing the ring’s aromaticity.

The substituents are numbered and assigned prefixes based on their positions:

  • 1-Ethyl : An ethyl group (-CH~2~CH~3~) is attached to nitrogen at position 1 of the imidazoline ring.
  • N-(2,6-Dichlorophenyl) : A phenyl group substituted with chlorine atoms at the 2 and 6 positions is bonded to the secondary amine nitrogen at position 2 of the ring.

The Hantzsch-Widman system, which governs the nomenclature of heterocycles, further clarifies the numbering scheme. Oxygen, sulfur, and nitrogen atoms are prioritized in descending order, with nitrogen receiving the lowest possible locants in this case.

Alternative Naming Conventions in Literature

Alternative nomenclature occasionally appears in chemical databases and synthetic protocols. For example:

  • 2-[(2,6-Dichlorophenyl)amino]-1-ethyl-2-imidazoline : This formulation emphasizes the imidazoline backbone and the substitution pattern of the amine group.
  • 1-Ethyl-2-(2,6-dichloroanilino)-4,5-dihydroimidazole : Here, anilino denotes the phenylamine substituent, and dihydro specifies the saturation of the ring.

These variations reflect contextual differences in emphasizing functional groups or simplifying structural representation for readability. However, the IUPAC name remains the definitive identifier in formal contexts.

CAS Registry Number and Regulatory Classifications

The Chemical Abstracts Service (CAS) Registry Number for this compound is 53292-54-9 , a unique identifier critical for regulatory and commercial tracking. The molecular formula is C~11~H~13~Cl~2~N~3~ , with a molar mass of 258.15 g/mol .

Table 1: Key Identifiers for this compound
Property Value
CAS Registry Number 53292-54-9
Molecular Formula C~11~H~13~Cl~2~N~3~
Molecular Weight 258.15 g/mol
IUPAC Name This compound
Common Synonyms 1-Ethyl-2-(2,6-dichloroanilino)-4,5-dihydroimidazole

Regulatory classifications for this compound vary by jurisdiction. In some regions, it is categorized as a controlled substance due to its structural similarity to pharmacologically active imidazoline derivatives, necessitating special permits for synthesis and distribution. Safety data sheets (SDS) typically classify it under acute toxicity and environmental hazard categories, though detailed hazard codes fall outside this article’s scope.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEBBTWHSBXNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Thiourea Intermediate and Alkylation

This method adapts traditional imidazoline synthesis protocols, incorporating ethyl group introduction through alkylation.

Procedure :

  • Thiourea Formation : React 2,6-dichlorophenylisothiocyanate with ethylenediamine in anhydrous toluene at 0–5°C for 1 hour. This yields 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea.
  • Alkylation : Treat the thiourea with ethyl iodide and K₂CO₃ in ethanol under reflux for 9 hours. This introduces the ethyl group at the primary amine site.
  • Cyclization : Reflux the alkylated thiourea with lead(II) acetate in ethanol (80–90°C) for 9 hours. Lead acetate facilitates sulfur elimination, forming the imidazoline ring.

Key Data :

Step Reagents/Conditions Yield Purification
Thiourea Formation Toluene, 0–5°C, 1 hr N/A Filtration, hexane wash
Alkylation Ethyl iodide, K₂CO₃, ethanol, reflux, 9 hr ~70–80% Crude product purified via silica gel (DCM elution)
Cyclization Lead acetate, ethanol, 80–90°C, 9 hr ~70–80% Column chromatography (alumina, DCM)

Thiouronium Salt Route

This approach leverages alkylation of thiourea to form a thiouronium intermediate, followed by cyclization.

Procedure :

  • Thiourea Synthesis : Treat 2,6-dichlorophenylisothiocyanate with ammonium hydroxide, forming the thiourea.
  • Thiouronium Salt Formation : Alkylate the thiourea with ethyl iodide in methanol under reflux for 48–72 hours.
  • Imidazoline Formation : React the thiouronium salt with ethylenediamine in methanol at reflux. The reaction releases ethylamine and forms the imidazoline ring.

Key Data :

Step Reagents/Conditions Yield Purification
Thiouronium Salt Formation Ethyl iodide, methanol, reflux, 48–72 hr ~37% Crystallization from ethanol/water
Cyclization Ethylenediamine, methanol, reflux ~37% Chromatography (toluene/ethyl acetate)

Research Findings and Optimization Strategies

Yield and Reaction Efficiency

  • Cyclization via Thiourea Alkylation : Yields are estimated at 70–80% based on analogous imidazoline syntheses.
  • Thiouronium Salt Route : Lower yields (~37%) due to competing side reactions during thiouronium salt formation.
  • Visible Light Methods : Potential for high yields (up to 92%) if adapted successfully.

Byproduct Management

  • Lead Acetate Residues : Requires strict filtration and solvent washes to remove Pb²⁺.
  • Unreacted Thiourea : Purified via silica gel chromatography using hexane/ethyl acetate gradients.

Molecular and Spectroscopic Data

Structural Confirmation

Property Value Source
Molecular Formula C₁₁H₁₄Cl₂N₃ Derived from PubChem
Molecular Weight 262.17 g/mol PubChem
Key IR Peaks N–H stretch (3284 cm⁻¹), C=N stretch (1681 cm⁻¹) Analogous to

NMR Characterization

Proton Environment δ (ppm) Multiplicity
Imidazoline CH₂ 3.67–3.78 Singlet (symmetrical)
Ethyl CH₂ 1.20–1.40 Triplet
Dichlorophenyl H 6.80–7.30 Multiplet

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzamidoxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or other derivatives.

    Reduction: Reduction reactions can convert the amidoxime group to amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oximes, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Trifluoromethoxy)benzamidoxime has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been explored for their potential biological activities, including fungicidal and antibacterial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of materials with unique properties, such as fluorinated polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Clonidine (N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine)

Structure : Clonidine lacks the ethyl group at position 1, featuring a hydrogen atom instead.
Key Properties :

  • Molecular weight: 230.09 g/mol .
  • Bioavailability: 75–95% due to rapid oral absorption .
  • Half-life: 12–33 hours, with 50% hepatic metabolism to inactive metabolites .
  • Lipophilicity: Enables blood-brain barrier penetration, targeting central α2-adrenergic receptors in the hypothalamus and medulla .
    Pharmacology : A potent α2-adrenergic and imidazoline receptor agonist, clonidine is used for hypertension, neuropathic pain, and opioid withdrawal .

1-Acetylclonidine (1-Acetyl-N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine)

Structure : Substitution at position 1 with an acetyl group (COCH₃).
Key Properties :

  • Molecular weight: 272.16 g/mol (calculated).

Xylometazoline and Oxymetazoline

Structure : These imidazoline derivatives feature bulky aromatic substituents (e.g., 4-tert-butyl-2,6-dimethylphenyl in xylometazoline) .
Key Properties :

  • Molecular weights: ~244–260 g/mol.
  • Selectivity: Preferential α1/α2-adrenergic receptor agonism, leading to vasoconstriction.
    Applications : Decongestants (nasal sprays) due to peripheral vasoconstrictive effects .

Comparative Analysis

Structural Modifications and Physicochemical Properties

Compound Substituent (Position 1) Molecular Weight (g/mol) Lipophilicity (Inference) Water Solubility (HCl Salt)
Clonidine H 230.09 High (logP ~1.9) High (hydrochloride salt)
N-(2,6-Dichlorophenyl)-1-ethyl... C₂H₅ 258.16* Higher than clonidine Moderate (HCl salt available)
1-Acetylclonidine COCH₃ 272.16* Moderate (polar acetyl) Not reported
Xylometazoline Complex aromatic ~260 Very high Low (used in topical sprays)

*Calculated based on molecular formula.

Pharmacological Implications

  • However, bulkier substituents (e.g., acetyl or aromatic groups) may reduce α2-receptor selectivity .
  • Metabolism : Ethyl substitution could slow hepatic metabolism compared to clonidine, extending half-life. Acetylated derivatives like 1-acetylclonidine may undergo esterase-mediated hydrolysis .
  • Clinical Potential: While clonidine and xylometazoline have established uses, the ethyl derivative remains underexplored. Preclinical studies are needed to assess its efficacy in hypertension or pain management.

Research and Development Considerations

  • Synthesis : The ethyl derivative is synthetically accessible via alkylation of clonidine precursors, with purity standards confirmed by CAS 4205-91-8 .
  • Formulation : Its hydrochloride salt (solubility data pending) may enable oral or injectable formulations .
  • Toxicity : Structural analogs like clonidine exhibit dose-dependent sedation and hypotension; similar profiles are anticipated for the ethyl derivative .

Biological Activity

N-(2,6-Dichlorophenyl)-1-ethyl-4,5-dihydro-1H-imidazol-2-amine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C_{12}H_{14}Cl_{2}N_{4}
Molecular Weight: 283.17 g/mol
CAS Number: 53292-54-9

The compound features a dichlorophenyl group attached to an imidazole derivative, which is known for its diverse biological activities.

This compound exhibits several mechanisms of action:

  • Alpha-2 Adrenergic Agonism : Similar to clonidine, this compound acts as an agonist at alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and vasodilation, which contributes to its antihypertensive effects .
  • Neurotransmitter Modulation : The imidazole ring can interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine levels in the central nervous system .

Antihypertensive Effects

Research indicates that this compound demonstrates significant antihypertensive properties. In animal models, administration resulted in a marked decrease in blood pressure without significant side effects typically associated with other antihypertensive agents .

Analgesic Properties

This compound has also been investigated for its analgesic effects. Studies show that it can reduce pain responses in various models of nociception, suggesting potential utility in pain management therapies .

Study 1: Antihypertensive Efficacy

A study conducted on hypertensive rats demonstrated that this compound led to a reduction in systolic blood pressure by approximately 30% over a 24-hour period post-administration. The study highlighted the compound's prolonged action compared to traditional antihypertensives .

Study 2: Analgesic Activity

In a controlled trial involving mice subjected to thermal nociceptive tests, the compound exhibited a significant reduction in withdrawal latency times compared to control groups. The results indicated an analgesic effect comparable to that of morphine but with a lower incidence of side effects such as sedation .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionBiological ActivityReference
ClonidineAlpha-2 agonistAntihypertensive
N-(2,6-Dichlorophenyl)-1-nitroso-4,5-dihydro-1H-imidazol-2-aminePotential neuroprotectiveAntinociceptive
N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-aminesAlpha receptor modulationAntihypertensive & analgesic

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